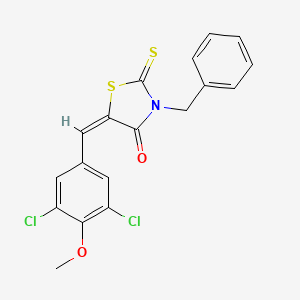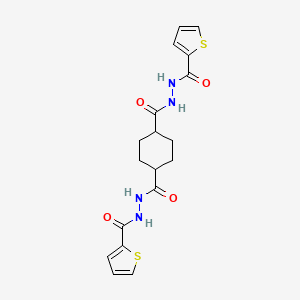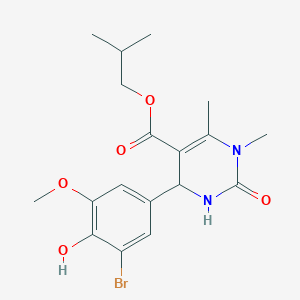
1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)-2-propanol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)-2-propanol is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and division of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and division of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)-2-propanol in lab experiments is its potential applications in various fields, including organic electronics, cancer research, and photovoltaics. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)-2-propanol. One of the directions is the further investigation of its mechanism of action, which may provide insights into its potential applications in the field of cancer research. Additionally, further studies are needed to determine the optimal conditions for the synthesis of this compound, which may improve its bioavailability and efficacy. Furthermore, future studies may focus on the development of new derivatives of this compound, which may have improved properties and potential applications in various fields.
Métodos De Síntesis
1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)-2-propanol has been synthesized using different methods. One of the methods involves the reaction of 9H-carbazole-9-carboxylic acid with 4-methylphenol in the presence of thionyl chloride and triethylamine. The resulting product is then reacted with 2-propanol to obtain this compound. Another method involves the reaction of 9H-carbazole-9-carboxylic acid with 4-methylphenol in the presence of phosphorus oxychloride and dimethylformamide. The resulting product is then reacted with 2-propanol to obtain this compound.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)-2-propanol has been studied for its potential applications in various fields. One of the applications is in the field of organic electronics, where this compound has been used as a hole-transporting material in organic light-emitting diodes. This compound has also been studied for its potential applications in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential applications in the field of photovoltaics, where it has been used as a sensitizer in dye-sensitized solar cells.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(4-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-10-12-18(13-11-16)25-15-17(24)14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,17,24H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMQHAZVEUQQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055310.png)
![(1R*,5S*)-6-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5055314.png)



![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5055358.png)

![methyl [(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5055366.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5055375.png)
![N-allyl-N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5055377.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-furoyl)-3-piperidinol](/img/structure/B5055383.png)
![3-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5055392.png)
![2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5055399.png)
